molecular formula C14H9ClO2 B1611062 2-Chlorodibenzo[b,f]oxepin-10(11h)-one CAS No. 55595-54-5

2-Chlorodibenzo[b,f]oxepin-10(11h)-one

Cat. No. B1611062
CAS RN: 55595-54-5
M. Wt: 244.67 g/mol
InChI Key: VSSWQJUBLYOJBY-UHFFFAOYSA-N
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Description

2-Chlorodibenzo[b,f]oxepin-10(11h)-one, also known as 2-CDBO, is a synthetic organic compound belonging to the oxepin family. This compound has a wide range of applications in the fields of chemistry and biochemistry due to its ability to act as a ligand and its ability to form stable complexes with transition metal ions. It is also known for its use in the synthesis of other compounds and for its potential therapeutic applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 2-CDBO.

Scientific Research Applications

Antidepressant and Anxiolytic Properties

The dibenz[b,f]oxepin scaffold, which includes compounds like 2-Chlorodibenzo[b,f]oxepin-10(11h)-one, has been associated with significant biological activities. These compounds have been reported to exhibit antidepressant and anxiolytic properties, making them potential candidates for the development of new therapeutic agents in the treatment of mood disorders .

Antipsychotic Effects

Research has also indicated that dibenzoxepins may have antipsychotic effects. This opens up avenues for their use in managing psychosis, particularly in conditions such as schizophrenia .

Angiotensin-II-Receptor Antagonist

The dibenzoxepin derivatives are explored for their role as angiotensin-II-receptor antagonists . This application is crucial in the development of treatments for hypertension and other cardiovascular diseases .

Anti-inflammatory Activity

The anti-inflammatory properties of dibenzoxepins suggest their use in creating anti-inflammatory drugs. This could be particularly beneficial for chronic inflammatory conditions such as arthritis .

Antimycobacterial and Antimalarial Activities

Some dibenzoxepins have been isolated from plants and have shown potent antimycobacterial and antimalarial activities. These compounds could lead to new treatments for infectious diseases like tuberculosis and malaria .

Anticancer Properties

Certain dibenzoxepins have demonstrated significant growth inhibition activity against several human cancer lines. This suggests their potential application in cancer therapy, particularly in the development of chemotherapeutic agents .

Organic Electronics

Dibenzoxepins, including 2-Chlorodibenzo[b,f]oxepin-10(11h)-one, have been studied for their optoelectronic properties. They are considered for use in organic electronics, particularly in the development of organic semiconductors for applications such as organic light-emitting diodes (OLEDs) , organic field-effect transistors (OFETs) , and organic photovoltaics (OPVs) .

Neurodegenerative Disease Treatment

There is evidence that dibenzoxepins might have neurorescuing properties, which could be beneficial in treating neurodegenerative diseases. This application is particularly relevant for conditions such as Alzheimer’s and Parkinson’s disease .

properties

IUPAC Name

3-chloro-5H-benzo[b][1]benzoxepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-10-5-6-13-9(7-10)8-12(16)11-3-1-2-4-14(11)17-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSWQJUBLYOJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OC3=CC=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509339
Record name 2-Chlorodibenzo[b,f]oxepin-10(11H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorodibenzo[b,f]oxepin-10(11h)-one

CAS RN

55595-54-5
Record name 2-Chlorodibenzo[b,f]oxepin-10(11H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

26.4 G of 2-amino-10,11-dihydro-dibenz[b,f]oxepin-10-one are dissolved in 230 ml. of 2-N aqueous methanesulfonic acid. The mixture is cooled to 0° C. There is added dropwise thereto over a period of 7 minutes a solution of 10.7 g. of sodium nitrite in 37.5 ml. of water in such a manner that the temperature does not exceed 5° C. The mixture is stirred for an additional 5 minutes at 5° C. Then, this solution of the diazonium methanesulfonate is poured into a mixture of 500 ml. of ethyl acetate and a solution of 37.5 g. of copper (I) chloride in 450 ml. of concentrated hydrochloric acid. The resulting mixture is stirred for an additional 10 minutes at room temperature and the phases are then separated. The ethyl acetate solution is washed several times with saturated aqueous sodium chloride solution, dried over sodium sulfate and evaporated in vacuo. The residue is dissolved in benzene and chromatographed over 400 g. of silica gel. Upon elution with benzene, there is obtained a substance which is crystallized from a small amount of isopropanol and there is obtained 2-chloro-10,11-dihydro-dibenz[b,f]-oxepin-10-one having a melting point of 60°-61° C.
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2-amino-10,11-dihydro-dibenz[b,f]oxepin-10-one
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diazonium methanesulfonate
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Synthesis routes and methods II

Procedure details

Polyphosphoric acid, 500 grams, is heated to 120° C. and 30.5 grams of (5-chloro-2-phenoxyphenyl)acetic acid, prepared in accordance with the procedure of Example 2, is slowly added under an atmosphere of nitrogen with stirring. The reaction mixture is maintained at 120° C. for a period of about two hours, poured over a mixture of ice and water, and extracted into ethyl ether. The combined ether extracts are washed with water until the water washings appear neutral, extracted with a 2 N solution of sodium hydroxide, washed again with water until the water washings are neutral, dried over anhydrous sodium sulfate and filtered. The dried organic solvent is removed from the filtrate by distillation and the residue distilled in vacuo to yield 21 grams of 2-chlorodibenzo[b,f]oxepin-10(11H)-one having a b.p. of 127°-134° C./0.005 mm Hg. Upon recrystallization from methanol, a compound is obtained having an m.p. of 75°-76° C.
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Polyphosphoric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorodibenzo[b,f]oxepin-10(11h)-one
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2-Chlorodibenzo[b,f]oxepin-10(11h)-one
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Reactant of Route 6
2-Chlorodibenzo[b,f]oxepin-10(11h)-one

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